2,4,6,8,10,12-Hexaoxatridecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

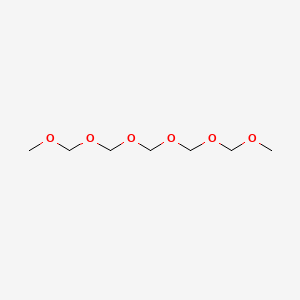

Structure

3D Structure

Properties

IUPAC Name |

methoxy(methoxymethoxymethoxymethoxymethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O6/c1-8-3-10-5-12-7-13-6-11-4-9-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVRQNRIUBCFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCOCOCOCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728813 | |

| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13352-76-6 | |

| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13352-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6,8,10,12-Hexaoxatridecane: Core Properties and Applications

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2,4,6,8,10,12-Hexaoxatridecane. This compound is a member of the polyoxymethylene dimethyl ether (PODE) family, a class of oxygenated solvents and fuel additives of significant interest to researchers, chemists, and professionals in drug development and materials science. This document consolidates key data on its chemical identity, physicochemical properties, synthesis protocols, spectroscopic characterization, and safety considerations, offering field-proven insights into its practical utility.

Introduction and Chemical Identity

This compound, identified by the CAS number 13352-76-6, is a linear oligomer with the chemical formula C7H16O6.[1] It belongs to the class of compounds known as polyoxymethylene dimethyl ethers (PODEs), which are characterized by a central chain of repeating oxymethylene (-O-CH2-) units, capped by methyl groups.[2][3]

The general chemical structure for PODEs is CH3O(CH2O)nCH3. For this compound, the integer 'n' is 5, and it is therefore also designated as DMM5. It is crucial to distinguish this compound from triethylene glycol dimethyl ether (triglyme), with which it is sometimes confused in commercial listings.[4] Triglyme has a different chemical structure (CH3(OCH2CH2)3OCH3), molecular formula (C8H18O4), and CAS number (112-49-2).[5][6]

The molecular structure of this compound, with its high oxygen content and absence of carbon-carbon bonds, imparts unique properties that are scientifically and commercially valuable.[2]

Physicochemical Properties

The fundamental physical and chemical properties of this compound (DMM5) are summarized in the table below. These properties are critical for its application as a solvent and fuel additive.

| Property | Value | References |

| Molecular Formula | C7H16O6 | [1] |

| Molecular Weight | 196.20 g/mol | [7] |

| CAS Number | 13352-76-6 | [1][8] |

| Appearance | Colorless liquid | |

| Melting Point | 18.3 °C | [9] |

| Boiling Point | 123-135 °C at 8 Torr | [9] |

| Purity (typical) | 95-97% | [7] |

| Storage Temperature | 2-8 °C, sealed in dry conditions |

PODEs with n ranging from 3 to 5 are noted for their high cetane numbers (70-100), which is significantly higher than that of conventional diesel fuel (40-55).[2] This property promotes rapid auto-ignition in compression-ignition engines.[10] Additionally, their density ranges from 1.02–1.05 g/cm³ at 20°C, and they exhibit good volatility with boiling points in the range of 156–242°C for the PODE3-5 mixture.[2]

Synthesis Methodologies

The synthesis of polyoxymethylene dimethyl ethers, including this compound, typically involves the acid-catalyzed oligomerization of a formaldehyde source with an end-capping agent, such as methanol or dimethoxymethane (DMM).[2][10]

Common Synthesis Routes

A prevalent laboratory-scale and industrial method for producing PODEs is the reaction of dimethoxymethane (methylal) with a formaldehyde source like paraformaldehyde or trioxane.[3][10] This reaction is catalyzed by a variety of acidic catalysts.

The general reaction scheme is as follows:

CH3O(CH2O)CH3 + (n-1)(CH2O) → CH3O(CH2O)nCH3

Experimental Protocol: Synthesis from Methylal and Trioxane

This protocol describes a representative synthesis of a PODE mixture, from which this compound can be isolated.

Materials:

-

Methylal (Dimethoxymethane)

-

Trioxane

-

Functional ionic liquid or other suitable acid catalyst

-

Nitrogen gas for inert atmosphere

Procedure:

-

Charge a suitable pressure reactor with methylal and trioxane.

-

Add the acid catalyst to the reaction mixture.

-

Pressurize the reactor with nitrogen gas to approximately 2.0 MPa.

-

Heat the reaction mixture to the desired temperature, for instance, 413.15 K (140 °C), and maintain for a specified reaction time (e.g., 2 hours).[11]

-

After the reaction is complete, cool the reactor and carefully vent the pressure.

-

The catalyst can be separated from the product mixture by centrifugation if it is a solid or immiscible liquid.[11]

-

The resulting product will be a mixture of PODEs with varying chain lengths (n=1-8).

-

Fractional distillation under reduced pressure is then employed to separate the individual PODE oligomers, including this compound (DMM5).[11]

Caption: Synthesis workflow for this compound.

Applications in Research and Industry

The primary application of this compound and related PODEs is as a diesel fuel additive.[3] Its high oxygen content and lack of carbon-carbon bonds lead to significantly cleaner combustion.[2]

Diesel Fuel Additive

-

Soot Reduction: The oxygenated nature of PODEs promotes more complete combustion, leading to a dramatic reduction in particulate matter (soot) emissions.[2][12]

-

NOx Emissions: The use of PODEs can help to mitigate the trade-off between NOx and soot emissions that is often observed in diesel engines.[2]

-

Improved Ignition: The high cetane number of PODEs shortens the ignition delay, leading to smoother engine operation.[10]

When blended with conventional diesel fuel, typically in concentrations of 10-30% by volume, PODEs can enhance the overall performance and reduce the environmental impact of diesel engines.[2]

Solvent Properties

While less common than its application as a fuel additive, this compound can also be used as a polar aprotic solvent in various chemical reactions.

Spectroscopic Characterization

The identification and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a PODE like DMM5 is characterized by distinct signals for the terminal methoxy protons (CH3O-) and the central oxymethylene protons (-OCH2O-).

-

¹³C NMR: The carbon NMR spectrum provides complementary information on the chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The FT-IR spectrum of polyoxymethylenes is dominated by strong absorption bands corresponding to the C-O-C stretching vibrations of the ether linkages.[13] Other characteristic bands include those for CH2 stretching and bending.[13]

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying individual PODE oligomers in a mixture.[11] The mass spectrum will show a molecular ion peak corresponding to the mass of the specific PODE, along with characteristic fragmentation patterns.

Caption: Analytical workflow for the characterization of PODEs.

Safety and Handling

While PODEs are generally considered to have low toxicity, appropriate safety precautions should always be taken when handling them in a laboratory or industrial setting.[2]

-

General Handling: Use in a well-ventilated area and avoid inhalation of vapors.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[14]

-

Fire Safety: PODEs are combustible. Keep away from open flames and sources of ignition. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[14][15]

-

Stability: Polyoxymethylenes can be unstable in the presence of strong acids and may decompose upon heating, potentially releasing formaldehyde.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (DMM5) is a scientifically and industrially relevant polyoxymethylene dimethyl ether. Its well-defined chemical and physical properties, particularly its high oxygen content and cetane number, make it a highly effective diesel fuel additive for reducing harmful emissions. The synthesis and purification of this compound are achievable through established chemical processes. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective application in research and development.

References

- Sigma-Aldrich. This compound | 13352-76-6. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f112d0]

- Arctom Scientific. CAS NO. 13352-76-6 | this compound | Catalog AG-AG007NCH. [URL: https://www.arctomsci.com/product/AG-AG007NCH.html]

- AK Scientific, Inc. 13352-76-6 this compound. [URL: https://www.aksci.com/item_detail.php?

- Sigma-Aldrich. This compound | 13352-76-6. [URL: https://www.sigmaaldrich.com/product/ambeed/ambh97f112d0.html]

- ChemBK. This compound. [URL: https://www.chembk.

- Grokipedia. Polyoxymethylene dimethyl ethers. [URL: https://www.grokipedia.org/wiki/Polyoxymethylene_dimethyl_ethers]

- Ma, M., et al. (2023). Effects of polyoxymethylene dimethyl ether (PODEn) blended fuel on diesel engine emission: Insight from soot-particle aerosol mass spectrometry and aethalometer measurements.

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/58099142]

- Wang, Z., et al. (2018). Combustion Study of Polyoxymethylene Dimethyl Ethers and Diesel Blend Fuels on an Optical Engine. MDPI. [URL: https://www.mdpi.com/1996-1073/11/9/2285]

- NY.Gov. DMM-5/Management of Soils Contaminated with Technologically Enhanced Naturally Occuring Radioactive Materials (TENORM). [URL: https://www.dec.ny.

- Polymer Source. Safety Data Sheet. [URL: https://www.polymersource.com/sds/P-POM-sds.pdf]

- Titan Plastics Compounds Co., Ltd. MATERIAL SAFETY DATA SHEET (MSDS). [URL: https://www.polyacetal.com.tw/proimages/POM-MSDS.pdf]

- Petroleum Processing and Petrochemicals. MEASUREMENT OF POLYOXYMETHYLENE DIMETHYL ETHERS PRODUCTS COMPOSITION BY GAS CHROMATOGRAPHY. [URL: https://www.shiyouhuagong.com.cn/EN/Y2022/V53/I1/77]

- MySkinRecipes. This compound. [URL: https://myskinrecipes.

- Wikipedia. Polyoxymethylene dimethyl ethers. [URL: https://en.wikipedia.org/wiki/Polyoxymethylene_dimethyl_ethers]

- CP Lab Safety. Acetal (Polyoxymethylene) Chemical Compatibility Chart. [URL: https://www.calpaclab.

- ResearchGate. Spectra of polyoxymethylene (POM, -CH 2 -O-n ). Left hand panel: IR... [URL: https://www.researchgate.net/figure/Spectra-of-polyoxymethylene-POM-CH-2-O-n-Left-hand-panel-IR-spectra-a-IR_fig8_323861245]

- ResearchGate. Influence of polyoxymethylene dimethyl ethers on diesel fuel properties. [URL: https://www.researchgate.net/publication/308771146_Influence_of_polyoxymethylene_dimethyl_ethers_on_diesel_fuel_properties]

- ResearchGate. The FTIR spectra of POM, PA, and POM-PA blends. [URL: https://www.researchgate.net/figure/The-FTIR-spectra-of-POM-PA-and-POM-PA-blends_fig2_352189445]

- The Royal Society of Chemistry. Supplemental Information. [URL: https://www.rsc.

- ACS Publications. A HyChem Model of Polyoxymethylene Dimethyl Ether 5 Optimized with a Differential Evolution Algorithm. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06903]

- ResearchGate. Proton FT-NMR spectrum of POM. [URL: https://www.researchgate.net/figure/Proton-FT-NMR-spectrum-of-POM_fig2_265955685]

- ResearchGate. Structural characterization of polyoxymethylenes by matrix‐assisted laser desorption/ionization mass spectrometry. [URL: https://www.researchgate.

- Wikipedia. Triethylene glycol dimethyl ether. [URL: https://en.wikipedia.org/wiki/Triethylene_glycol_dimethyl_ether]

- Grokipedia. Triethylene glycol dimethyl ether. [URL: https://www.grokipedia.org/wiki/Triethylene_glycol_dimethyl_ether]

- ChemicalBook. Polyoxymethylene - Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB9233203_EN.htm]

Sources

- 1. This compound | C7H16O6 | CID 58099142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Polyoxymethylene dimethyl ethers - Wikipedia [en.wikipedia.org]

- 4. This compound [myskinrecipes.com]

- 5. Triethylene glycol dimethyl ether - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. 13352-76-6 this compound AKSci 8969DN [aksci.com]

- 8. arctomsci.com [arctomsci.com]

- 9. chembk.com [chembk.com]

- 10. Combustion Study of Polyoxymethylene Dimethyl Ethers and Diesel Blend Fuels on an Optical Engine [mdpi.com]

- 11. sciengine.com [sciengine.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemicalbook.com [chemicalbook.com]

- 15. polymersource.ca [polymersource.ca]

- 16. nhuakythuattitan.com [nhuakythuattitan.com]

An In-Depth Technical Guide to the Synthesis of 2,4,6,8,10,12-Hexaoxatridecane

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,6,8,10,12-hexaoxatridecane, a linear acetal and member of the polyoxymethylene dimethyl ether (DMMn, where n=5) family. DMMn compounds are of significant interest as clean-burning fuel additives and specialized solvents. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering a detailed exploration of reaction mechanisms, a comparative analysis of synthetic routes, and actionable experimental protocols. We will delve into the acid-catalyzed condensation reactions that form the backbone of DMMn synthesis, examining the critical parameters that influence product distribution and yield. The guide emphasizes the principles of scientific integrity, providing a robust framework for the reproducible synthesis and purification of this compound.

Introduction: The Chemical Landscape of this compound

This compound (CAS No. 13352-76-6) is a high-boiling, oxygenated organic compound with the chemical formula C₇H₁₆O₆.[1] As a member of the polyoxymethylene dimethyl ether (DMMn or PODEn) family, it consists of a chain of five oxymethylene units capped by two methyl groups. These compounds are gaining prominence due to their potential to reduce soot and NOx emissions when blended with diesel fuel.[2] Their unique solvent properties also make them attractive for various chemical processes.

The synthesis of DMMn, including this compound, typically involves the acid-catalyzed polymerization of formaldehyde units and end-capping with methanol or its derivatives. A significant challenge in the synthesis is controlling the chain length to selectively produce the desired oligomer. The reaction products generally follow a Schulz-Flory distribution, resulting in a mixture of DMMn of varying lengths.[2][3] Therefore, understanding the underlying reaction mechanisms and optimizing process parameters are crucial for maximizing the yield of the target molecule.

This guide will focus on the two primary synthesis strategies:

-

Route A: Reaction of an end-capping agent (methylal) with a formaldehyde source (trioxane or paraformaldehyde).

-

Route B: Direct reaction of methanol with a formaldehyde source.

We will explore the thermodynamics, kinetics, and practical considerations of each pathway, providing a solid foundation for laboratory-scale synthesis and process development.

Mechanistic Insights into Acid-Catalyzed DMMn Formation

The synthesis of polyoxymethylene dimethyl ethers is fundamentally an acid-catalyzed process involving electrophilic addition to a carbonyl group. The reaction proceeds through the formation of carbocation intermediates, which are then attacked by nucleophilic oxygen atoms of either the end-capping agent or the growing polymer chain.

The Role of the Acid Catalyst

Both Brønsted and Lewis acids can catalyze the formation of DMMn.[4] Strong Brønsted acids, such as sulfuric acid, are effective but can be corrosive and difficult to separate from the reaction mixture.[5] Heterogeneous solid acid catalysts, including acidic ion-exchange resins (e.g., Amberlyst 15) and zeolites, offer significant advantages in terms of catalyst recovery and process simplification.[3][6] The acid strength of the catalyst plays a critical role in the reaction rate and product distribution. Weaker acid sites may favor the formation of shorter-chain DMMn, while stronger acid sites are often required for the generation of longer-chain oligomers.[4]

Reaction Mechanism: A Step-by-Step Look

The overall reaction can be conceptualized as a series of equilibrium steps. The following diagram illustrates the general mechanism for the synthesis starting from methylal and trioxane.

Figure 1: General mechanism of DMMn synthesis.

-

Initiation: The cyclic trimer of formaldehyde, trioxane, is protonated by the acid catalyst and subsequently decomposes to form formaldehyde monomers.[3]

-

Propagation: Methylal (DMM₁) or a growing DMMn chain is protonated, leading to the formation of a stabilized carbocation (e.g., CH₃OCH₂⁺). This electrophile then reacts with a formaldehyde monomer, elongating the polyoxymethylene chain. This process repeats, with each step adding one oxymethylene unit.

-

Termination: The growing carbocationic chain is terminated by reaction with a nucleophile, typically methanol present in the reaction mixture, to form the final DMMn product and regenerate the acid catalyst.

Comparative Analysis of Synthesis Pathways

The choice of starting materials significantly impacts the reaction conditions, product distribution, and overall process economics.

Pathway A: Synthesis from Methylal and a Formaldehyde Source

This is a widely employed route due to its relatively anhydrous nature, which can lead to higher catalyst activity and product yields.[3]

-

Starting Materials: Methylal (DMM₁) and either trioxane or paraformaldehyde.

-

Advantages:

-

The absence of significant amounts of water minimizes catalyst deactivation and side reactions.

-

Can lead to a more controlled polymerization and potentially a narrower product distribution.

-

-

Disadvantages:

-

Trioxane can be a relatively expensive starting material.[2]

-

Paraformaldehyde, a polymer of formaldehyde, needs to be depolymerized in situ.

-

Pathway B: Synthesis from Methanol and a Formaldehyde Source

This pathway is attractive due to the lower cost of the starting materials.

-

Starting Materials: Methanol and an aqueous solution of formaldehyde or paraformaldehyde.

-

Advantages:

-

Methanol and formaldehyde are readily available and cost-effective bulk chemicals.

-

-

Disadvantages:

-

The presence of water in aqueous formaldehyde solutions can inhibit the reaction by competing for active sites on the catalyst and promoting the hydrolysis of products.[7]

-

The reaction equilibrium is less favorable in the presence of water, often leading to lower conversions and yields.

-

Quantitative Data and Reaction Parameters

The selective synthesis of this compound (DMM₅) requires careful optimization of reaction conditions. The following table summarizes key parameters and their impact on the synthesis of DMMn, with a focus on producing longer-chain oligomers.

| Parameter | Typical Range | Impact on DMM₅ Yield | References |

| Temperature | 50 - 130 °C | Higher temperatures can increase reaction rates but may also lead to side reactions and catalyst degradation. Optimal temperature depends on the catalyst and reactants. | [3][8] |

| Pressure | 0.1 - 10 MPa | Higher pressure can be used to maintain the reactants in the liquid phase at elevated temperatures. | [8] |

| Catalyst Loading | 0.1 - 5.0 wt% | Higher catalyst loading generally increases the reaction rate, but an excess can lead to unwanted side reactions. | [8] |

| Molar Ratio (End-capper:Formaldehyde) | 1:1 to 1:10 | A higher ratio of formaldehyde to the end-capping agent (methylal or methanol) generally favors the formation of longer-chain DMMn. | [5] |

Experimental Protocols

The following protocols are provided as a starting point for the laboratory synthesis of this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Protocol 1: Synthesis from Methylal and Trioxane using an Acidic Ion-Exchange Resin

This protocol is based on the anhydrous route, which generally offers higher yields of longer-chain DMMn.

Figure 2: Workflow for DMMn synthesis from methylal and trioxane.

Materials:

-

Methylal (Dimethoxymethane, DMM₁)

-

1,3,5-Trioxane

-

Acidic ion-exchange resin (e.g., Amberlyst 15), dried

-

Anhydrous solvent (e.g., cyclohexane), optional

-

Nitrogen gas supply

Procedure:

-

To a stirred batch reactor equipped with a condenser and a nitrogen inlet, add the dried acidic ion-exchange resin (e.g., 2 wt% of total reactants).

-

Add methylal and trioxane in the desired molar ratio (e.g., 1:5 to favor longer chains). Anhydrous solvent can be added if needed to facilitate stirring.

-

Purge the reactor with nitrogen and maintain a slight positive pressure.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Maintain the reaction for a set period (e.g., 4-8 hours), monitoring the progress by taking small aliquots for GC analysis.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst by filtration.

-

The resulting liquid product is a mixture of DMMn. Isolate the this compound (DMM₅) fraction by fractional distillation under reduced pressure.

Purification and Characterization

Purification:

Fractional distillation is the primary method for separating the individual DMMn oligomers from the reaction mixture.[9][10][11][12][13] Due to the high boiling points of the longer-chain DMMn, distillation is typically performed under vacuum to prevent thermal decomposition.

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the different DMMn oligomers, and MS provides identification based on their mass-to-charge ratio and fragmentation patterns.[14][15][16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the DMMn products.[18][19][20][21][22] The characteristic chemical shifts of the methoxy and oxymethylene protons and carbons allow for unambiguous identification.

Conclusion

The synthesis of this compound presents a fascinating challenge in controlled polymerization. While the direct synthesis of a single, high-purity oligomer is difficult due to the nature of the reaction mechanism, a combination of optimized reaction conditions and efficient purification techniques can yield the desired product. The choice of synthesis pathway, catalyst, and reaction parameters must be carefully considered to maximize the selectivity towards DMM₅. The use of heterogeneous catalysts is highly recommended for sustainable and scalable processes. This guide provides a solid foundation for researchers to explore and further optimize the synthesis of this promising compound for its various applications.

References

- Baranowski, M., et al. (2017). Catalytic synthesis of polyoxymethylene dimethyl ethers (OME): A review.

- Burger, J., et al. (2016). Poly(oxymethylene) dimethyl ether synthesis – a combined chemical equilibrium investigation towards an increasingly efficient and potentially sustainable synthetic route. Reaction Chemistry & Engineering, 1, 432-443.

- Oestreich, D., et al. (2017). Synthesis of poly(oxymethylene) dimethyl ethers from methylal and trioxane over acidic ion exchange resins. Chemical Engineering Journal, 326, 949-958.

- Liu, F., et al. (2021). Effects of water and methanol on synthesis of polyoxymethylene dimethyl ethers from dimethoxymethane and paraformaldehyde. Chemical Engineering Science, 241, 116699.

- Xue, Z., et al. (2022). A Comprehensive Review on the production of Poly(oxymethylene) dimethyl ethers as alternative synthetic fuel: From conventional indirect methodologies to sustainable direct routes. Journal of Environmental Chemical Engineering, 10(1), 106950.

- Schmitz, N., et al. (2015). Chemical Equilibrium of the Synthesis of Poly(oxymethylene) Dimethyl Ethers from Formaldehyde and Methanol in Aqueous Solutions. Industrial & Engineering Chemistry Research, 54(25), 6409-6417.

- Li, Y., et al. (2017). Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Brønsted acid ionic liquids with different alkyl groups. RSC Advances, 7(53), 33433-33441.

- CN103739460A - Method of preparing polyoxymethylene dimethyl ethers from trioxymethylene. (2014).

- Wang, Z., et al. (2016). Polyoxymethylene Dimethyl Ethers from Methylal and Trioxane over Modified Cation-Exchange Resin.

- CN103880612A - Method for synthesizing polyoxymethylene dimethyl ether from paraformaldehyde. (2014).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Chen, H., et al. (2022). Measurement of polyoxymethylene dimethyl ethers products composition by gas chromatography. Petroleum Processing and Petrochemicals, 53(3), 106-112.

-

Wikipedia. (n.d.). Formaldehyde. Retrieved from [Link]

- Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz)

- Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR.

- Elastomer Institut Richter. (n.d.). Gas Chromatography with Mass Spectrometry (GC/MS).

- ACS Publications. (2020).

- RSC Publishing. (2014). Synthesis of methylal from methanol and formaldehyde catalyzed by Brønsted acid ionic liquids with different alkyl groups.

- Zhao, Q., et al. (2011). Synthesis of polyoxymethylene dimethyl ethers from methanol and trioxymethylene with molecular sieves as catalysts. Journal of Fuel Chemistry and Technology, 39(12), 918-923.

- PubChem. (n.d.). Hexadecane.

- PubMed. (2004). Selective optimization of side activities: another way for drug discovery.

- YouTube. (2024).

- ACS Publications. (1983). Methanol, formaldehyde, and formic acid adsorption on methanol synthesis catalysts | The Journal of Physical Chemistry.

- ResearchGate. (2015). (PDF) GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS.

- Chemistry LibreTexts. (2022). 2.

- YouTube. (2019).

- ResearchGate. (2002). 1 H (A) and 13 C (B) NMR spectra of... | Download Scientific Diagram.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- LECO Corporation. (n.d.).

- MDPI. (2023). Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- Google Patents. (1966).

- PubChem. (n.d.). 2,2,4,10,12,12-Hexamethyl-7-(3,5,5-trimethylhexyl)tridecane.

- ResearchGate. (2014).

- PubChem. (n.d.). Hexadecane-D34.

Sources

- 1. This compound | C7H16O6 | CID 58099142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN103739460A - Method of preparing polyoxymethylene dimethyl ethers from trioxymethylene - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. omicsonline.org [omicsonline.org]

- 13. researchgate.net [researchgate.net]

- 14. sylzyhg.com [sylzyhg.com]

- 15. Gas Chromatography with Mass Spectrometry (GC/MS) - Elastomer Institut Richter [elastomer-institut.de]

- 16. researchgate.net [researchgate.net]

- 17. gcms.cz [gcms.cz]

- 18. preprints.org [preprints.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to 2,4,6,8,10,12-Hexaoxatridecane (Triglyme) for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Polyether

In the landscape of modern chemical synthesis and pharmaceutical development, the choice of solvent and functional linkers can be as critical as the core reactants themselves. 2,4,6,8,10,12-Hexaoxatridecane, more commonly known by its trivial name, triethylene glycol dimethyl ether or "triglyme," represents a class of polyethers that offer a unique combination of properties. This guide is intended for the discerning researcher, scientist, and drug development professional, providing a comprehensive technical overview of this remarkably versatile, yet often underestimated, chemical entity. We will delve into its fundamental properties, synthesis, and applications, with a particular focus on its relevance in the pharmaceutical sciences. Beyond a mere recitation of facts, this document aims to provide a deeper understanding of the causality behind its utility and the necessary protocols for its safe and effective implementation in a laboratory setting.

Core Chemical and Physical Identity

This compound, with the CAS number 13352-76-6, is a linear polyether. Its structure consists of a seven-carbon chain with six oxygen atoms interspersed, capped with methyl groups at both ends.[1][2] This seemingly simple structure gives rise to a unique set of physicochemical properties that are central to its applications.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₆ | |

| Molecular Weight | 196.20 g/mol | [1] |

| Synonyms | Triethylene glycol dimethyl ether, Triglyme, 1,2-Bis(2-methoxyethoxy)ethane | [3][4] |

| Appearance | Clear, colorless liquid | [4] |

| Odor | Mild, ethereal | [4] |

| Boiling Point | 216 °C | [4][5] |

| Melting Point | -45 °C | [4][5] |

| Density | 0.986 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.423 | [5] |

| Flash Point | 113 °C (closed cup) | [6] |

| Solubility | Miscible with water and hydrocarbons | [7] |

The presence of multiple ether linkages makes triglyme a polar aprotic solvent. The oxygen atoms, with their lone pairs of electrons, can effectively chelate metal cations, a property that is pivotal in its application in organometallic chemistry. Furthermore, its high boiling point allows for its use in reactions requiring elevated temperatures.

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of triglyme can be efficiently achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers.[8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of triglyme, triethylene glycol is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. A patent describes the production of triglyme by reacting triethylene glycol with methanol.[10]

Below is a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis of Triglyme

Objective: To synthesize this compound (Triglyme) from triethylene glycol and methyl iodide.

Materials:

-

Triethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add triethylene glycol to a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Dissolve the glycol in anhydrous THF.

-

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full deprotonation of the hydroxyl groups, forming the dialkoxide.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via the addition funnel. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Workup: Transfer the mixture to a separatory funnel. Add water and diethyl ether. Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. An inert atmosphere prevents its deactivation and the potential for a fire hazard.

-

Anhydrous Solvent: The use of anhydrous THF is crucial as any water present would react with the sodium hydride, reducing the yield of the desired alkoxide.

-

Stepwise Addition and Cooling: The reaction of sodium hydride with the alcohol is exothermic and produces flammable hydrogen gas. Slow, portion-wise addition at low temperatures is a critical safety measure.

-

Reflux: Heating the reaction to reflux increases the reaction rate, ensuring the completion of the Sₙ2 reaction.

-

Aqueous Workup: The workup procedure is designed to remove unreacted starting materials, salts formed during the reaction, and the polar solvent.

-

Fractional Distillation: Due to the high boiling point of triglyme, purification is best achieved by distillation under reduced pressure to prevent decomposition.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines, including pharmaceutical research and development.

High-Boiling Point Polar Aprotic Solvent

Triglyme's primary application is as a high-boiling point, polar aprotic solvent.[11][12] Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its thermal stability, makes it suitable for reactions that require high temperatures and a non-reactive medium.[11][12]

Key Applications as a Solvent:

-

Organometallic Chemistry: Triglyme is an excellent solvent for Grignard reactions, Suzuki and Stille couplings, and hydride reductions.[13] Its chelating ability stabilizes organometallic intermediates, often leading to higher yields and cleaner reactions.

-

Organic Synthesis: It is used in a variety of organic transformations where a high-boiling, inert solvent is required.

Experimental Protocol: Grignard Reaction using Triglyme

Objective: To prepare a Grignard reagent and perform a subsequent reaction with a ketone using triglyme as the solvent.

Materials:

-

Magnesium turnings

-

An alkyl or aryl halide (e.g., bromobenzene)

-

A ketone (e.g., benzophenone)

-

Anhydrous this compound (Triglyme)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for Grignard reactions (flame-dried)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings and a small crystal of iodine. Add a small amount of a solution of the halide in anhydrous triglyme. Gently warm the flask to initiate the reaction (disappearance of the iodine color). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 30-60 minutes.

-

Reaction with Ketone: Cool the Grignard reagent to 0 °C. Add a solution of the ketone in anhydrous triglyme dropwise. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Workup and Purification: Follow the quenching, workup, drying, and purification steps as outlined in the synthesis protocol above.

Role in Drug Delivery and Biological Activity Modification

While not typically a core component of a drug molecule itself, the oligoethylene glycol motif, of which triglyme is a dimethylated version, has significant implications in drug development.

-

PEGylation and Linkers: Polyethylene glycol (PEG) chains are widely used to modify therapeutic proteins and small molecules to improve their pharmacokinetic properties, such as increasing their half-life in circulation.[14] Oligoethylene glycol units, like the one in triglyme, can serve as flexible linkers in the design of multivalent ligands or in tethering molecules to surfaces.[14]

-

Modulation of Biological Activity: Research has shown that oligoethylene glycol substituents are not biologically inert and can enhance the biological activity of ligands. For instance, modifying a peptide chemoattractant with an oligoethylene glycol chain was found to increase its potency in activating a G-protein coupled receptor (GPCR).[14] This suggests that the ether linkages can interact with the biological target or alter the conformation of the ligand to favor a more active state.

Conceptual Signaling Pathway: GPCR Activation by a Triglyme-Modified Ligand

The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway. A ligand modified with a triglyme-like linker could potentially enhance the binding affinity or efficacy of the ligand, leading to a more robust downstream signal.

Caption: GPCR signaling initiated by a triglyme-modified ligand.

Spectroscopic Characterization

Accurate identification and purity assessment of this compound are crucial. The following are expected spectroscopic data for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of triglyme is expected to be relatively simple. There should be a singlet for the six protons of the two terminal methyl groups (CH₃-O-) and two multiplets for the twelve protons of the ethylene glycol units (-O-CH₂-CH₂-O-).[15]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show distinct peaks for the carbon atoms of the methyl groups and the ethylene glycol units.[16]

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching vibrations characteristic of ethers, typically in the region of 1100-1200 cm⁻¹. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the complete methylation of the starting diol.[17]

-

Mass Spectrometry: The mass spectrum of triglyme will show the molecular ion peak (M⁺) at m/z = 196.20, along with characteristic fragmentation patterns of polyethers.[14]

Safety, Handling, and Storage

This compound, like all chemicals, requires careful handling to ensure laboratory safety.

Key Safety Considerations:

-

Peroxide Formation: A significant hazard associated with triglyme is its tendency to form explosive peroxides upon prolonged exposure to air and light.[7] Containers should be dated upon opening and tested for peroxides regularly, especially before distillation.

-

Incompatibility: It is incompatible with strong oxidizing agents and strong acids.[18]

-

Toxicity: Animal studies have shown that triglyme may cause reproductive and developmental toxicity.[3][7][19] Therefore, it should be handled with appropriate personal protective equipment, especially by individuals of reproductive age.

Safe Handling and Storage Practices:

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from light and sources of ignition.[3]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Multifaceted Tool for the Modern Scientist

This compound, or triglyme, is more than just a high-boiling point solvent. Its unique combination of polarity, chelating ability, and thermal stability makes it an invaluable tool in organic and organometallic synthesis. For drug development professionals, the oligoethylene glycol motif it represents offers intriguing possibilities for modulating the biological activity and pharmacokinetic profiles of therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, will empower researchers to harness the full potential of this versatile polyether in their scientific endeavors.

References

-

Understanding the Safety and Handling of Triethylene Glycol Dimethyl Ether. Available at: [Link]

-

Mass Spectra of Triethylene Glycol Dimethyl Ether obtained by its... - ResearchGate. Available at: [Link]

-

Triethylene glycol dimethyl ether, 99% stabilized with 0.01% BHT - Cole-Parmer. Available at: [Link]

-

This compound | C7H16O6 | CID 58099142 - PubChem. Available at: [Link]

-

Triglyme | C8H18O4 | CID 8189 - PubChem. Available at: [Link]

-

ICSC 1570 - TRIETHYLENE GLYCOL DIMETHYL ETHER - Inchem.org. Available at: [Link]

-

triethylene glycol dimethyl ether reagentplus(r) 99% (c005b-287277) - Cenmed Enterprises. Available at: [Link]

- US6730815B2 - Method of producing glycol ethers - Google Patents.

-

Triethylene Glycol Dimethyl Ether Dimethyltriglycol (TEDM) CAS NO:112-49-2. Available at: [Link]

-

TRIETHYLENE GLYCOL DIMETHYL ETHER - Ataman Kimya. Available at: [Link]

-

Compound Triethylene glycol dimethyl ether (TEGDME) Data collection sheet (1/1) - European Commission. Available at: [Link]

-

Triethylene glycol dimethyl ether - Grokipedia. Available at: [Link]

-

The developmental toxicity of triethylene glycol dimethyl ether in mice - PubMed. Available at: [Link]

-

Triethylene glycol dimethyl ether - Clariant. Available at: [Link]

-

Triethylene glycol dimethyl ether - EZGC Method Translator. Available at: [Link]

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0062666). Available at: [Link]

-

Triethylene glycol - the NIST WebBook. Available at: [Link]

-

Triethylene glycol monomethyl ether | C7H16O4 | CID 8178 - PubChem. Available at: [Link]

-

Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

-

Williamson Ether Synthesis. Available at: [Link]

-

Triethyleneglycol divinyl ether - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. mzCloud – Triethyleneglycol dimethyl ether [mzcloud.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Triglyme | C8H18O4 | CID 8189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 三乙二醇二甲醚 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Triethylene glycol dimethyl ether ReagentPlus , 99 Triglyme [sigmaaldrich.com]

- 7. ICSC 1570 - TRIETHYLENE GLYCOL DIMETHYL ETHER [inchem.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. US6730815B2 - Method of producing glycol ethers - Google Patents [patents.google.com]

- 11. cenmed.com [cenmed.com]

- 12. China Triethylene Glycol Dimethyl Ether Dimethyltriglycol (TEDM) CAS NO:112-49-2 Manufacturers & Suppliers & Factory - Buy Good Price Solvents in Stock - Haofei Chemical [haofeichem.com]

- 13. clariant.com [clariant.com]

- 14. researchgate.net [researchgate.net]

- 15. Triethylene glycol dimethyl ether (112-49-2) 1H NMR [m.chemicalbook.com]

- 16. Triethylene glycol dimethyl ether (112-49-2) 13C NMR spectrum [chemicalbook.com]

- 17. Triethylene glycol dimethyl ether (112-49-2) IR Spectrum [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. The developmental toxicity of triethylene glycol dimethyl ether in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of 2,4,6,8,10,12-Hexaoxatridecane: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for 2,4,6,8,10,12-Hexaoxatridecane (CAS No. 13352-76-6), a linear acetal with the molecular formula C₇H₁₆O₆. In the absence of publicly available experimental spectra, this document leverages fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to forecast the compound's spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical framework for the structural elucidation of this and similar polyoxymethylene compounds.

Introduction: The Structural Context of this compound

This compound is a fascinating molecule characterized by a repeating acetal linkage, specifically a polyoxymethylene dimethyl ether. Its structure consists of a chain of five methylene groups, each flanked by oxygen atoms, and is terminated by two methyl groups. This unique arrangement of alternating methylene and oxygen atoms dictates its chemical and physical properties, and more pertinent to this guide, its spectroscopic behavior. Understanding the spectral signatures of such compounds is crucial for their identification, purity assessment, and for comprehending their interactions in various chemical and biological systems.

Due to the absence of experimental spectral data in common databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, this guide will provide in-depth predictions based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to be relatively simple due to the high degree of symmetry in the molecule. We can predict the chemical shifts based on the influence of the electronegative oxygen atoms.

-

Causality of Chemical Shifts: Protons on carbons adjacent to an oxygen atom are deshielded, causing their resonance to appear at a higher chemical shift (downfield) compared to simple alkanes. In this molecule, we have two distinct proton environments.

A summary of the predicted ¹H NMR data is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.3 - 3.5 | Singlet | 6H | Terminal CH₃ | These protons are on carbons bonded to one oxygen atom, leading to a significant downfield shift. Protons on carbons next to an ether oxygen typically appear in the 3.4 to 4.5 δ range.[1] |

| ~ 4.8 - 5.0 | Singlet | 10H | Internal O-CH₂-O | These protons are part of the acetal linkages and are flanked by two oxygen atoms, leading to a more pronounced deshielding effect and a further downfield chemical shift. |

The simplicity of the predicted spectrum, with only two singlets, is a direct consequence of the molecule's symmetry. The absence of adjacent, non-equivalent protons means no spin-spin coupling will be observed.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also expected to be straightforward, revealing the different carbon environments within the molecule.

-

Expertise in Prediction: The chemical shifts of carbon atoms are highly sensitive to their bonding environment. Carbons bonded to one or more electronegative atoms like oxygen will resonate at a significantly lower field.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 55 - 60 | Terminal CH₃ | These carbons are attached to a single oxygen atom. Ether carbon atoms typically absorb in the 50 to 80 δ range.[1] |

| ~ 90 - 100 | Internal O-CH₂-O | These carbons are part of the acetal groups and are bonded to two oxygen atoms, which causes a substantial downfield shift into the characteristic acetal region.[2] |

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a 30-degree pulse angle to ensure quantitative integration.

-

Set the relaxation delay to at least 5 times the longest T₁ for accurate integration (a 5-second delay is a good starting point).

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a pulse program with a sufficient relaxation delay (e.g., 2 seconds) to observe all carbon signals, including those with longer relaxation times.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions arising from C-H and C-O bond vibrations.

-

Trustworthiness of Assignments: The most prominent and diagnostic feature will be the C-O stretching vibrations of the ether and acetal functionalities. The absence of certain peaks, such as a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹, would be key in confirming the structure.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

| 2950 - 2850 | Strong | C-H stretching (sp³) | These absorptions are characteristic of C-H bonds in alkanes and will be prominent. |

| 1470 - 1450 | Medium | CH₂ scissoring | Bending vibrations of the methylene groups. |

| 1380 - 1370 | Medium | CH₃ bending | Bending vibrations of the terminal methyl groups. |

| 1150 - 1050 | Strong | C-O stretching (acetal/ether) | This will be a strong, broad absorption band, as the C-O single bond stretching in ethers and acetals occurs in this region.[1][3][4] This is the most diagnostic feature for this molecule in the IR spectrum. |

Experimental Protocol for IR Data Acquisition

A straightforward protocol for acquiring the IR spectrum would be:

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample on the plates and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and offering insights into the structure through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization (EI), this compound (Molecular Weight: 196.20 g/mol ) is expected to produce a molecular ion (M⁺˙) and several characteristic fragment ions.

-

Authoritative Grounding in Fragmentation: The fragmentation of linear ethers and acetals is well-documented and typically proceeds through α-cleavage (homolytic cleavage of a C-C bond adjacent to the oxygen) and inductive cleavage (heterolytic cleavage of the C-O bond).[5][6][7][8]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 196 | [C₇H₁₆O₆]⁺˙ | Molecular Ion (M⁺˙). Likely to be of low abundance due to the instability of the polyacetal chain. |

| 165 | [M - OCH₃]⁺ | Loss of a methoxy radical via α-cleavage. |

| 135 | [M - CH₂OCH₃]⁺ | Loss of a methoxymethyl radical. |

| 105 | [M - (CH₂O)₂CH₃]⁺ | Further fragmentation involving the loss of larger polyoxymethylene units. |

| 75 | [CH₃OCH₂O]⁺ | A stable oxonium ion formed from cleavage of a C-O bond. |

| 45 | [CH₃O=CH₂]⁺ | A very common and stable fragment for methoxy-containing compounds, formed via α-cleavage. |

Visualizing Fragmentation

The fragmentation process can be visualized to better understand the origins of the key fragment ions.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) system for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 30 to 300 to ensure the capture of the molecular ion and all significant fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion: A Predictive Framework for Structural Elucidation

References

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ResearchGate. How to predict IR Spectra?. [Link]

-

NMRium. Predict. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

YouTube. IR Spectra Predicting Tools. [Link]

-

Calistry. Mass Spectroscopy Fragment Finder Calculator. [Link]

-

CD ComputaBio. IR Spectrum Prediction Service. [Link]

-

YouTube. IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

-

University of Washington. Data Analysis Tools. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

YouTube. IRcalc: Predicting #IR spectra tool #infrared #spectroscopy. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

-

Unknown. 13-C NMR Chemical Shift Table.pdf. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

CFM-ID. Spectra Prediction. [Link]

-

Scientific Instrument Services. Online MS Tools for Mass Spec Users. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

RSC Publishing. Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons. [Link]

-

Compound Interest. a guide to 13c nmr chemical shift values. [Link]

-

Unknown. Mass Spectrometry: Fragmentation. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

-

YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

- 1. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

The Solubility Profile of 2,4,6,8,10,12-Hexaoxatridecane in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Understanding 2,4,6,8,10,12-Hexaoxatridecane

This compound, a polyether, is a specialty chemical of significant interest in various scientific and industrial domains, including pharmaceutical sciences and polymer chemistry. A more common synonym for this compound is triethylene glycol dimethyl ether, often abbreviated as triglyme.[1][2][3] Its unique molecular architecture, characterized by a flexible chain with multiple ether linkages, imparts a distinct set of physicochemical properties that govern its behavior as a solvent and a reaction medium. This guide provides an in-depth exploration of the solubility of this compound in a range of organic solvents, offering valuable insights for its application in research and development.

The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[4] this compound possesses both polar (ether linkages) and non-polar (alkyl end groups) characteristics, making it a versatile solvent capable of dissolving a wide array of compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior and for its safe and effective use in experimental settings.

| Property | Value | Reference |

| Synonyms | Triethylene glycol dimethyl ether, Triglyme | [1][2][3] |

| CAS Number | 112-49-2 | [1][2][3] |

| Molecular Formula | C8H18O4 | [1][3][5] |

| Molecular Weight | 178.23 g/mol | [5][6] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 216 °C | [7] |

| Melting Point | -45 °C | [7] |

| Density | 0.986 g/mL at 25 °C | [6] |

The structure of this compound is depicted in the following diagram:

Solubility in Organic Solvents: A Qualitative Overview

This compound exhibits broad miscibility with a variety of organic solvents. This is a direct consequence of its molecular structure, which combines the polar nature of ether groups with the non-polar character of the hydrocarbon backbone and terminal methyl groups. This dual character allows it to interact favorably with a wide spectrum of solutes and solvents.

The following table summarizes the qualitative solubility of this compound in common organic solvent classes. For the purposes of this guide, "miscible" indicates that the two liquids form a homogeneous solution in all proportions.

| Solvent Class | Representative Solvents | Solubility/Miscibility | Rationale and Insights | References |

| Alcohols | Methanol, Ethanol | Miscible | The hydroxyl group of alcohols can form hydrogen bonds with the ether oxygens of this compound, and the alkyl chains are compatible. | [1][8] |

| Ketones | Acetone | Miscible | The polarity of the carbonyl group in ketones is compatible with the polar ether linkages of this compound. | [8] |

| Esters | Ethyl Acetate | Miscible | The ester functionality, being polar, allows for favorable dipole-dipole interactions. | |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As a polyether itself, this compound shares structural similarities with other ethers, leading to high miscibility. | |

| Aromatic Hydrocarbons | Benzene, Toluene | Miscible | The non-polar alkyl portions of this compound interact favorably with the non-polar aromatic rings through London dispersion forces. | [8] |

| Halogenated Solvents | Chloroform, Dichloromethane | Miscible | These solvents have polarities that are compatible with the overall polarity of this compound. | [1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Octane | Miscible | The hydrocarbon-like backbone of this compound ensures good miscibility with non-polar aliphatic hydrocarbons. | [8][9] |

| Water | Completely Miscible | The multiple ether oxygens can act as hydrogen bond acceptors, leading to complete miscibility with water. | [7][10][11] |

Experimental Determination of Solubility/Miscibility

The determination of whether a liquid solute, such as this compound, is miscible with an organic solvent is a fundamental laboratory procedure. The following protocol outlines a standardized approach based on established methods for determining miscibility.[12][13][14]

Principle

This method relies on the visual observation of the formation of a single, homogeneous liquid phase when the solute and solvent are mixed in a specified ratio. The absence of turbidity, precipitates, or distinct layers indicates miscibility.[4]

Apparatus

-

Glass test tubes or vials with stoppers

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

-

Constant temperature bath (optional, for temperature-specific studies)

Procedure

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Solvent Addition: Using a clean, graduated pipette, add a defined volume (e.g., 5 mL) of the organic solvent to be tested into a test tube.

-

Solute Addition: In a separate, clean pipette, measure a corresponding volume (e.g., 5 mL for a 1:1 ratio) of this compound.

-

Mixing: Add the this compound to the test tube containing the solvent.

-

Agitation: Securely stopper the test tube and agitate vigorously using a vortex mixer or by manual shaking for approximately 30-60 seconds.

-

Observation: Allow the mixture to stand for a few minutes and observe it against a dark and light background.

-

Interpretation:

-

Miscible: The mixture appears as a single, clear, and homogeneous liquid phase with no visible separation or cloudiness.

-

Immiscible: The mixture separates into two distinct layers, or the solution appears cloudy or turbid, indicating a lack of complete mixing.

-

The following diagram illustrates the experimental workflow for determining miscibility:

Causality of Experimental Choices

-

Equal Volumes: The use of equal volumes (1:1 ratio) provides a stringent test for miscibility. If two liquids are miscible in this proportion, they are generally miscible in all proportions.

-

Vigorous Agitation: This step is crucial to ensure that the two liquids are thoroughly mixed and that any potential for dissolution is maximized.

-

Visual Observation against Contrasting Backgrounds: This enhances the ability to detect any slight turbidity or the presence of a faint interface between two layers, which might be missed against a single-colored background.

Conclusion

This compound (triglyme) is a versatile aprotic polar solvent with a favorable solubility profile for a wide range of applications in research and drug development. Its miscibility with common organic solvents, spanning from polar alcohols to non-polar hydrocarbons, makes it a valuable medium for chemical reactions, extractions, and formulations. The experimental protocol provided offers a reliable method for confirming its miscibility with other solvents of interest. A comprehensive understanding of its solubility characteristics, as detailed in this guide, is paramount for its effective and appropriate utilization in scientific endeavors.

References

- ASTM D1722-09, Standard Test Method for Water Miscibility of Water-Soluble Solvents, ASTM Intern

- ASTM D1722-09(2023)

-

Tang, S., & Zhao, H. (2014). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances, 4(22), 11251-11287. [Link]

-

Clariant. (2017, January 9). Triethylene glycol dimethyl ether. [Link]

-

iTeh Standards. (n.d.). ASTM D1722-09(2023) - Standard Test Method for Water Miscibility of Water-Soluble Solvents. [Link]

-

Ottokemi. (n.d.). Triethylene glycol dimethyl ether, 99%. [Link]

-

PubChem. (n.d.). Triglyme. [Link]

-

Ataman Kimya. (n.d.). TRIETHYLENE GLYCOL DIMETHYL ETHER. [Link]

-

Moorpark College. (n.d.). Chem 12 Lab Manual. [Link]

-

Wikipedia. (n.d.). Sodium borohydride. [Link]

-

SciSpace. (n.d.). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. [Link]

-

Grokipedia. (n.d.). Triethylene glycol dimethyl ether. [Link]

-

ResearchGate. (2022, August 10). Solubilities of Nonpolar Gases in Triethylene Glycol Dimethyl Ether, Tetraethylene Glycol Dimethyl Ether, Dimethyl Carbonate, and Diethyl Carbonate at 298.15 K and 101.33 kPa Partial Pressure of Gas. [Link]

-

ResearchGate. (2022, August 7). Density, viscosity, and solubility of carbon dioxide in glymes. [Link]

-

ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and... [Link]

-

Pharmaffiliates. (n.d.). CAS No : 112-49-2| Chemical Name : Triglyme. [Link]

Sources

- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 2. Manufacturers of Triethylene glycol dimethyl ether, 99%, CAS 112-49-2, T 0604, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. Triglyme | C8H18O4 | CID 8189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triethylene glycol dimethyl ether ReagentPlus , 99 Triglyme [sigmaaldrich.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. clariant.com [clariant.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. standards.globalspec.com [standards.globalspec.com]

- 14. standards.iteh.ai [standards.iteh.ai]

Thermal stability of 2,4,6,8,10,12-Hexaoxatridecane

An In-Depth Technical Guide to the Thermal Stability of 2,4,6,8,10,12-Hexaoxatridecane

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of this compound (CAS 13352-76-6). Given the limited direct literature on this specific oligomer, this document establishes a predictive framework based on the well-documented thermal behavior of its parent polymer, Polyoxymethylene (POM). We delve into the fundamental degradation mechanisms, including acid-catalyzed hydrolysis and thermo-oxidative decomposition, and present detailed, field-proven experimental protocols for empirical validation using Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC). This guide is intended to equip researchers with the theoretical understanding and practical methodologies required to assess and predict the thermal limits of this compound in various applications.

Introduction: A Model Compound for a Versatile Polymer

This compound is a linear acetal oligomer with the chemical formula C₇H₁₆O₆.[1] Structurally, it can be described as a methyl-capped hexa(oxymethylene) glycol, making it an excellent short-chain model compound for the technologically significant engineering thermoplastic, Polyoxymethylene (POM), also known as polyacetal or Delrin.[2] While POM is used in high-performance components, shorter-chain oligomers like hexaoxatridecane find potential use as polar aprotic solvents or in specialty chemical synthesis.[3]

The thermal stability of such a compound is a critical parameter that dictates its operational limits, storage conditions, and degradation profile. However, a direct survey of scientific literature reveals a scarcity of empirical data for this specific molecule. Therefore, this guide adopts a scientifically rigorous approach: we will elucidate the thermal stability of this compound by leveraging the extensive body of knowledge on POM. The fundamental degradation pathways are governed by the repeating oxymethylene (-O-CH₂-) units and the acetal linkages, which are common to both the oligomer and the polymer.

Predicted Thermal & Chemical Degradation Mechanisms

The stability of this compound is primarily threatened by two distinct mechanistic families: acid-catalyzed hydrolysis and high-temperature thermal decomposition. The methyl-ether end-groups provide enhanced stability against depolymerization compared to hydroxyl-terminated equivalents, a concept well-established in POM chemistry known as "end-capping".[4]

Acid-Catalyzed Hydrolysis

Acetal linkages are notoriously susceptible to cleavage under acidic conditions, while remaining stable in neutral to basic media.[5] This is the most likely degradation pathway at low to moderate temperatures in the presence of an acid catalyst and water. The mechanism proceeds via protonation of an ether oxygen, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion, which is considered the rate-determining step.[5] This intermediate is then attacked by water, ultimately leading to chain scission.

Caption: Logical flow of acid-catalyzed hydrolysis of an acetal linkage.

High-Temperature Thermal Degradation

In the absence of acid but at elevated temperatures, degradation proceeds through thermal or thermo-oxidative pathways. The specific mechanisms and onset temperatures are highly dependent on the surrounding atmosphere.

-

In an Inert Atmosphere (e.g., Nitrogen, Argon): Degradation is initiated by the homolytic cleavage of C-O bonds within the backbone, a process known as random chain scission.[6] This creates radical species that can propagate, leading to the eventual formation of volatile products, primarily formaldehyde. The end-capping on hexaoxatridecane provides significant protection against the "unzipping" or depolymerization from chain ends that plagues uncapped POM.[4][7]

-

In an Oxidative Atmosphere (e.g., Air): The presence of oxygen significantly accelerates degradation and lowers the decomposition temperature.[4][8] The process becomes a complex interplay of thermal scission and oxidation. Radicals formed by initial C-O or C-H bond cleavage react rapidly with oxygen to form peroxy radicals, which then propagate a chain reaction. This leads to the formation of hydroperoxides, which are unstable and decompose to create carbonyls (aldehydes, ketones) and other oxidized species, further catalyzing the breakdown.[4][9] An increase in carbonyl-related signals is a common indicator of thermo-oxidative degradation when analyzed by infrared spectroscopy.[4][10]

Caption: Overview of primary degradation pathways for Hexaoxatridecane.

Experimental Assessment Protocols

To move from prediction to empirical fact, a systematic experimental approach is required. The following protocols are designed to provide a comprehensive and self-validating assessment of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)